molecular formula C23H21N3O3S B292028 N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide

カタログ番号 B292028
分子量: 419.5 g/mol
InChIキー: SWUSTYUKWHBDOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these diseases.

作用機序

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide exerts its pharmacological effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of target genes. Inhibition of IKK by N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide leads to the stabilization of IκB proteins and the inhibition of NF-κB signaling.
Biochemical and physiological effects:
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In animal models, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been shown to reduce inflammation, tissue damage, and disease severity in various disease models.

実験室実験の利点と制限

One of the main advantages of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide is its specificity for the IKK complex and its ability to inhibit NF-κB signaling without affecting other signaling pathways. This makes it a valuable tool for studying the role of NF-κB in various biological processes and disease models. However, one limitation of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively low potency, which may require higher doses to achieve therapeutic effects.

将来の方向性

There are several future directions for the research on N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide. One area of interest is the development of more potent and selective IKK inhibitors that can overcome the limitations of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide. Another area of interest is the investigation of the role of NF-κB signaling in various diseases and the potential therapeutic applications of IKK inhibitors, including N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide. Additionally, the development of novel drug delivery systems that can enhance the solubility and bioavailability of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide may also be a promising direction for future research.

合成法

The synthesis of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide involves a multistep process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminothiophenol to form 2-(5-nitro-2-thienyl)benzoic acid. This intermediate is then converted into the corresponding acid chloride, which is subsequently reacted with N-(4-phenylpiperazin-1-yl)acetamide to yield N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide. The overall yield of this synthesis is approximately 20%.

科学的研究の応用

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been extensively studied in preclinical models of various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. In cancer, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has shown efficacy in inhibiting tumor growth and metastasis in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been shown to reduce inflammation and ameliorate disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In chronic inflammatory conditions, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been shown to reduce inflammation and tissue damage in animal models of colitis and sepsis.

特性

分子式

C23H21N3O3S

分子量

419.5 g/mol

IUPAC名

N-(4-oxothieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C23H21N3O3S/c27-20(14-25-10-12-26(13-11-25)16-6-2-1-3-7-16)24-22-21-18(15-30-22)17-8-4-5-9-19(17)29-23(21)28/h1-9,15H,10-14H2,(H,24,27)

InChIキー

SWUSTYUKWHBDOQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5

正規SMILES

C1CN(CCN1CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5

溶解性

0.3 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。